molecular formula C17H17N3O2S2 B14920223 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-thiophen-2-ylmethylidene]amino}oxy)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-thiophen-2-ylmethylidene]amino}oxy)acetamide

Cat. No.: B14920223
M. Wt: 359.5 g/mol
InChI Key: WKQGEGPBIUHYSX-VXLYETTFSA-N
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Description

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE is a complex organic compound that features a unique combination of cyano, thiophene, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Formation of the acetamide linkage: This involves the reaction of an amine with an acylating agent.

    Attachment of the thienylmethyleneaminooxy group: This step may involve condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH~4~) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar compounds to N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE include:

    Thiophene derivatives: Compounds with similar thiophene rings.

    Cyano-substituted compounds: Molecules with cyano groups.

    Acetamide derivatives: Compounds with acetamide functional groups.

These similar compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-thiophen-2-ylmethylideneamino]oxyacetamide

InChI

InChI=1S/C17H17N3O2S2/c18-9-14-13-6-2-1-3-7-15(13)24-17(14)20-16(21)11-22-19-10-12-5-4-8-23-12/h4-5,8,10H,1-3,6-7,11H2,(H,20,21)/b19-10+

InChI Key

WKQGEGPBIUHYSX-VXLYETTFSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=CS3

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CON=CC3=CC=CS3

Origin of Product

United States

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